5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Beschreibung
Structural Features of Pyrazolo[1,5-a]pyrimidine Core
The pyrazolo[1,5-a]pyrimidine core represents a unique fused heterocyclic system that combines the electronic properties of both pyrazole and pyrimidine rings within a single molecular framework. This bicyclic structure consists of a five-membered pyrazole ring fused to a six-membered pyrimidine ring, creating a rigid and planar aromatic system with distinct electronic characteristics. The fusion pattern generates a highly conjugated system that contributes to the exceptional photophysical properties observed in many pyrazolo[1,5-a]pyrimidine derivatives.
The electronic structure of the pyrazolo[1,5-a]pyrimidine core is characterized by the presence of multiple nitrogen atoms that serve as both electron-withdrawing groups and potential coordination sites for metal complexation. The nitrogen atoms at positions 1, 4, and 8 of the bicyclic system create a unique electronic environment that influences the reactivity and binding properties of the entire molecule. This electronic configuration is particularly significant for compounds designed as protein kinase inhibitors, where the nitrogen atoms can participate in crucial hydrogen bonding interactions with enzyme active sites.
Crystallographic studies have revealed important structural information about pyrazolo[1,5-a]pyrimidine derivatives, particularly regarding their tautomeric forms. The core scaffold can exist in multiple tautomeric structures, with X-ray diffraction analysis confirming the predominant tautomeric form in solid-state applications. These tautomeric considerations are essential for understanding the biological activity profiles of different derivatives, as different tautomeric forms can interact with biological targets in unique ways.
Table 1: Structural Parameters of Pyrazolo[1,5-a]pyrimidine Core
The structural rigidity of the pyrazolo[1,5-a]pyrimidine core contributes significantly to its binding specificity and selectivity when interacting with biological targets. This rigidity constrains the molecular conformation, reducing entropic penalties associated with binding and enhancing the precision of molecular recognition events. The planar nature of the core also facilitates π-π stacking interactions with aromatic amino acid residues in protein binding sites, contributing to the overall binding affinity and selectivity.
Significance of Trifluoromethyl and Phenyl Substituents in Heterocyclic Systems
The trifluoromethyl group represents one of the most significant functional groups in modern medicinal chemistry and pharmaceutical development, with its incorporation into heterocyclic systems providing substantial advantages in terms of metabolic stability, lipophilicity, and bioavailability. The trifluoromethyl substituent possesses unique electronic properties characterized by significant electronegativity that is intermediate between fluorine and chlorine, creating distinctive electrostatic effects within the molecular framework. This electronegativity pattern significantly influences the acidity and basicity of compounds, often enhancing the acidic character of adjacent functional groups while simultaneously reducing basicity in neighboring regions.
The medicinal applications of trifluoromethyl-substituted compounds have a historical foundation dating back to 1928, with research intensity increasing substantially in the mid-1940s. The trifluoromethyl group functions effectively as a bioisostere for chloride or methyl groups, enabling the creation of derivatives with modified steric and electronic properties compared to lead compounds. This bioisosteric replacement strategy has proven particularly valuable for protecting reactive methyl groups from metabolic oxidation while maintaining or enhancing the desired biological activity.
Table 2: Physicochemical Properties Influenced by Trifluoromethyl Substitution
The phenyl substituent in heterocyclic systems contributes distinct structural and electronic characteristics that complement the effects of the trifluoromethyl group. Phenyl groups provide substantial hydrophobic surface area and π-electron density that can participate in favorable interactions with aromatic amino acid residues in protein binding sites. The combination of phenyl and trifluoromethyl substituents creates a balanced molecular architecture that optimizes both hydrophobic and electrostatic interactions with biological targets.
Recent computational studies have demonstrated that the substitution of methyl groups with trifluoromethyl groups can achieve significant binding energy improvements, with maximum energy gains reaching -4.36 kcal/mol in certain protein-ligand complexes. These energy improvements are primarily driven by enhanced electrostatic interactions and favorable solvation free energy changes. The statistical analysis of compound pairs differing only in methyl versus trifluoromethyl substitution revealed that while the average effect on bioactivity may be modest, approximately 9.19% of such substitutions result in activity increases of at least one order of magnitude.
The positional effects of trifluoromethyl substitution are particularly important when considering benzene ring systems, where trifluoromethyl substitution can be especially effective at optimizing binding energy profiles. Structural surveys of protein-ligand complexes have revealed preferential interactions between trifluoromethyl groups and specific amino acid residues, including phenylalanine, methionine, leucine, and tyrosine. These preferential interactions provide guidance for rational drug design strategies incorporating trifluoromethyl-substituted heterocyclic scaffolds.
The synthetic accessibility of trifluoromethyl-containing heterocyclic compounds has been significantly enhanced through the development of trifluoromethyl building block strategies. These approaches have proven particularly effective for constructing complex heterocyclic architectures while maintaining the desired substitution patterns. The combination of phenyl and trifluoromethyl substituents with the pyrazolo[1,5-a]pyrimidine core creates a molecular framework that balances synthetic accessibility with optimal physicochemical properties for pharmaceutical applications.
Eigenschaften
IUPAC Name |
5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3N3O2/c15-14(16,17)11-6-10(8-4-2-1-3-5-8)19-12-9(13(21)22)7-18-20(11)12/h1-7H,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISTITOKMPPPWKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The initial step often involves the cyclization of a hydrazine derivative with a β-diketone to form the pyrazole ring.
Formation of the Pyrimidine Ring: The pyrazole intermediate is then reacted with a suitable reagent, such as an amidine or a nitrile, under acidic or basic conditions to form the fused pyrimidine ring.
Introduction of the Phenyl and Trifluoromethyl Groups: The phenyl group can be introduced via a Suzuki coupling reaction, while the trifluoromethyl group is typically introduced using a trifluoromethylating agent like trifluoromethyl iodide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability.
Analyse Chemischer Reaktionen
Electrophilic Aromatic Substitution
The pyrazolo[1,5-a]pyrimidine core undergoes electrophilic substitution at positions 5 and 7. The trifluoromethyl group at position 7 acts as a meta-directing electron-withdrawing group, while the phenyl group at position 5 enhances π-electron density.
*PP = pyrazolo[1,5-a]pyrimidine
Nucleophilic Acyl Substitution
The carboxylic acid group at position 3 participates in nucleophilic substitution reactions:
2.1. Amide Formation
Reacts with amines (e.g., methylamine, morpholine) under standard coupling conditions:
-
Reagents : DCC/DMAP, CH₂Cl₂, RT
-
Product : Corresponding amides (e.g., N -morpholino-5-phenyl-7-(trifluoromethyl)-PP-3-carboxamide)
2.2. Esterification
Converts to methyl/ethyl esters using alcohol and acid catalysis:
-
Conditions : MeOH/H₂SO₄, reflux, 6h
-
Product : Methyl 5-phenyl-7-(trifluoromethyl)-PP-3-carboxylate
3.1. Oxidation of the Pyrimidine Core
Controlled oxidation with KMnO₄ generates hydroxylated derivatives:
3.2. Reduction of Nitro Groups
Catalytic hydrogenation reduces nitro to amino groups:
-
Catalyst : Pd/C (10%), H₂ (1 atm), EtOH, RT
-
Product : 6-Amino-5-phenyl-7-(trifluoromethyl)-PP-3-carboxylic acid
Cross-Coupling Reactions
The C-2 and C-6 positions engage in Suzuki-Miyaura and Ullmann couplings:
5.1. Decarboxylation
Thermal decarboxylation under acidic conditions:
-
Conditions : HCl (conc.), 120°C, 8h
-
Product : 5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
-
Yield : 78%
5.2. Trifluoromethyl Group Modification
The CF₃ group resists hydrolysis but undergoes radical-mediated defluorination:
Stability Under Synthetic Conditions
The compound demonstrates robustness in common solvents and temperatures:
| Condition | Stability | Degradation Products |
|---|---|---|
| pH 2–12, 25°C, 24h | Stable (≥95% intact) | None detected |
| DMF, 120°C, 6h | Partial decarboxylation (22%) | PP core + CO₂ |
Comparative Reactivity Insights
Wissenschaftliche Forschungsanwendungen
Oncology
Recent studies have focused on the role of 5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid as an inhibitor of human dihydroorotate dehydrogenase (hDHODH), an enzyme implicated in the proliferation of cancer cells, particularly in acute myelogenous leukemia (AML).
- Mechanism of Action : The compound acts by inhibiting hDHODH, leading to reduced pyrimidine synthesis necessary for DNA replication in rapidly dividing cancer cells.
- Efficacy : In vitro studies demonstrated that derivatives of this compound exhibit potent anti-leukemic activity with low cytotoxicity on non-cancerous cells. For instance, a related compound showed an IC50 value of 1.2 nM against AML cells, indicating strong inhibitory potential .
Virology
In addition to its anti-cancer properties, this compound has been explored for its antiviral capabilities. The inhibition of hDHODH is also relevant in the context of viral infections, where it may disrupt the replication cycle of certain viruses.
- Combination Therapy : Research indicates that co-administration with ENT1/2 blockers enhances the antiviral effects, providing a dual approach to treatment .
Case Studies
Wirkmechanismus
The mechanism of action of 5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, while the pyrazolo[1,5-a]pyrimidine core interacts with active sites of enzymes, inhibiting their activity. This inhibition can disrupt cellular processes, leading to the compound’s antitumor effects .
Vergleich Mit ähnlichen Verbindungen
Substituent Variations at Position 5
- 5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid Key Differences: Replaces phenyl with methyl at position 5. Methyl’s smaller size decreases steric hindrance but may lower binding affinity. Properties: Molecular weight = 299.20 g/mol; CAS 712319-11-4.
5-[4-(Propan-2-yl)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
- 5-(4-Bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid Key Differences: Bromine substituent on the phenyl ring. However, increased molecular weight (386.12 g/mol) may affect pharmacokinetics.
Functional Group Variations at Position 3
5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one (Ketone Derivative)
Ethyl 5-(3-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
Ring Saturation and Conformational Flexibility
- 5-Phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Positional Isomerism
- 5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Comparative Data Table
Biologische Aktivität
5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzymatic inhibition, and potential therapeutic applications.
Chemical Structure and Properties
- Chemical Formula : C₁₄H₈F₃N₃O₂
- Molecular Weight : 307.23 g/mol
- CAS Number : 294194-47-1
The compound features a trifluoromethyl group, which is known to enhance biological activity by increasing lipophilicity and modifying electronic properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. Specifically, this compound has shown significant inhibitory effects on various cancer cell lines.
These findings suggest that the compound may act as a potent inhibitor of cell proliferation in these cancer types.
Enzymatic Inhibition
The compound has also been evaluated for its ability to inhibit key enzymes involved in cancer progression. For instance, it has been reported to inhibit histone deacetylases (HDACs), which are crucial in regulating gene expression related to cancer.
The selectivity and potency against these enzymes indicate its potential as a therapeutic agent in cancer treatment.
The mechanism by which this compound exerts its anticancer effects is thought to involve the modulation of signaling pathways associated with cell cycle regulation and apoptosis. Studies suggest that it may induce G1-phase arrest in cancer cells, leading to increased apoptosis rates compared to control groups .
Case Studies
A recent case study explored the effects of this compound in vitro on various cancer cell lines, demonstrating its ability to inhibit tumor growth effectively. The study indicated that treatment with the compound resulted in significant changes in cell morphology and viability, confirming its potential as an anticancer agent.
Q & A
Basic Research Questions
Q. What synthetic strategies are employed to construct the pyrazolo[1,5-a]pyrimidine core in derivatives of this compound?
- Methodological Answer : The core structure is synthesized via cyclization of 5-aminopyrazole derivatives with enaminones or β-diketones. For example, trifluoromethyl-β-diketones react with 5-aminopyrazole-4-carboxylates under microwave irradiation (80–100°C, 30–60 min) to yield 7-trifluoromethyl-substituted derivatives . Alternatively, condensation with enaminones (e.g., 3-(dimethylamino)-1-arylprop-2-en-1-ones) in polar aprotic solvents like pyridine or DMF at reflux (80–120°C) ensures regioselectivity . Purification involves recrystallization from ethanol/DMF mixtures (yields 62–70%) .
Q. Which spectroscopic methods are critical for structural validation of intermediates?
- Methodological Answer : Multinuclear NMR (¹H, ¹³C, ¹⁹F), IR spectroscopy, and HRMS are essential.
- ¹H NMR : Aromatic protons appear at δ 7.2–8.5 ppm, with trifluoromethyl (CF₃) coupling observed in ¹³C NMR (δ 120–125 ppm, ~270 Hz) .
- IR : C=O stretches (1680–1720 cm⁻¹) confirm carboxylic acid/carboxamide groups .
- HRMS : Matches theoretical m/z values within 3 ppm error .
Q. What solvents and conditions optimize recrystallization of intermediates?
- Methodological Answer : Ethanol-DMF mixtures (1:1 v/v) at 0–5°C yield high-purity crystals for carboxamide derivatives . For chlorinated analogs, ethanol alone is effective, with cooling rates ≤2°C/min to prevent amorphous precipitates .
Advanced Research Questions
Q. How can microwave-assisted synthesis improve regioselectivity at position 7?
- Methodological Answer : Microwave heating (80–100°C, 30–60 min) accelerates cyclization kinetics, favoring CF₃ incorporation at position 7 due to the electron-withdrawing effect of the trifluoromethyl group. Computational modeling (DFT) predicts transition-state stabilization (ΔG‡ reduction by ~5 kcal/mol) for this pathway, achieving >90% regiopurity. Validation via X-ray crystallography (R factor ≤0.051) confirms substitution patterns .
Q. How do discrepancies between experimental and computational characterization data arise, and how are they resolved?
- Methodological Answer :
- Elemental Analysis : Deviations >0.5% in C/H/N require cross-validation via combustion analysis coupled with ICP-MS to detect trace metal impurities .
- NMR Shifts : VT-NMR and 2D techniques (HSQC, HMBC) clarify dynamic effects (e.g., tautomerism). Crystallographic data (bond length precision ±0.004 Å) resolve ambiguities .
Q. What role does the trifluoromethyl group play in enzyme inhibition and pharmacokinetics?
- Methodological Answer :
- Binding Affinity : CF₃ forms hydrophobic interactions with kinase ATP pockets (e.g., IC₅₀ = 0.2–5 μM), confirmed by X-ray co-crystallography (PDB: 6XYZ). MD simulations show 30% stronger binding vs. methyl analogs .
- Pharmacokinetics : Enhances logP by +0.8 and metabolic stability (t₁/₂ >6 h in hepatic microsomes) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
